molecular formula C21H24N4O4S2 B11336478 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11336478
M. Wt: 460.6 g/mol
InChI Key: ZQNRYOIYGJGIDE-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a pyrazole ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety

Properties

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N4O4S2/c1-15-19(21(27)25(23(15)2)17-9-4-3-5-10-17)22-20(26)16-8-6-12-24(14-16)31(28,29)18-11-7-13-30-18/h3-5,7,9-11,13,16H,6,8,12,14H2,1-2H3,(H,22,26)

InChI Key

ZQNRYOIYGJGIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is synthesized through the condensation of a β-diketone with hydrazine. The thiophene sulfonyl group is introduced via sulfonation reactions, and the piperidine carboxamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrazole and piperidine moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can lead to sulfone derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared to other pyrazole derivatives, thiophene sulfonyl compounds, and piperidine carboxamides.

Uniqueness

    Structural Uniqueness: The combination of a pyrazole ring, thiophene sulfonyl group, and piperidine carboxamide moiety is unique and contributes to its distinct chemical properties.

    Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable molecule for research and development.

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